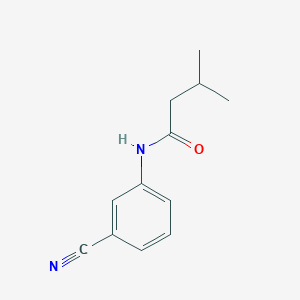
2-(2-fluorophenyl)-N-(4-methylpyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenyl)-N-(4-methylpyridin-2-yl)acetamide (referred to as Compound X) is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
Compound X exerts its therapeutic effects by inhibiting the activity of several enzymes and signaling pathways involved in cancer cell growth and proliferation. It has been found to inhibit the activity of several kinases, including AKT, MAPK, and STAT3, which are known to be involved in cancer cell growth and survival. Additionally, Compound X has been found to inhibit the activity of several transcription factors, including NF-κB and AP-1, which are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Compound X has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the expression of several pro-inflammatory cytokines, including TNF-α and IL-6, which are involved in inflammation and cancer cell growth. Additionally, Compound X has been found to induce apoptosis in cancer cells, which leads to the death of cancer cells. Furthermore, it has been found to inhibit the migration and invasion of cancer cells, which prevents the spread of cancer to other parts of the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound X has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to exhibit significant anti-cancer activity in vitro and in vivo. However, there are also some limitations to using Compound X in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, it has not been extensively studied in humans, so its safety and efficacy in humans are not well-established.
Direcciones Futuras
There are several future directions for research involving Compound X. One potential direction is to study its safety and efficacy in humans, which will provide valuable information for its potential use as a therapeutic agent. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets. Furthermore, it would be interesting to investigate its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Lastly, further studies are needed to investigate its potential use in other disease conditions, such as inflammation and pain.
Métodos De Síntesis
Compound X is synthesized through a multistep process involving the reaction of 2-fluoroaniline with 2-bromoacetophenone, followed by a Suzuki coupling reaction with 4-methyl-2-pyridylboronic acid. The final product is obtained through a purification process involving recrystallization.
Aplicaciones Científicas De Investigación
Compound X has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In particular, it has been found to be effective against several types of cancer, including breast, lung, and colon cancer. Additionally, Compound X has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-10-6-7-16-13(8-10)17-14(18)9-11-4-2-3-5-12(11)15/h2-8H,9H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJSIWYOTQCOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoic acid](/img/structure/B7628327.png)
![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)
![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)

![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)




![4-[[(2-Chlorophenyl)methyl-methylamino]methyl]-7-hydroxychromen-2-one](/img/structure/B7628410.png)


